molecular formula C12H11NO B11705555 (Z)-1-(Naphthalen-2-yl)ethanone oxime CAS No. 100485-60-7

(Z)-1-(Naphthalen-2-yl)ethanone oxime

Cat. No.: B11705555
CAS No.: 100485-60-7
M. Wt: 185.22 g/mol
InChI Key: YRZUZUFUJBIBSV-LCYFTJDESA-N
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Description

(Z)-1-(Naphthalen-2-yl)ethanone oxime is a stereoisomeric oxime derivative characterized by a naphthalene moiety at the 2-position and a hydroxylamine group in the Z-configuration. Its synthesis typically involves the nucleophilic reduction of α-bromo ketone precursors using NaBH₄, yielding high isomeric purity (>90%) as confirmed by NMR and GC-MS . The Z-configuration is stabilized by intramolecular hydrogen bonding (N–OH···O and O–H···O), which enhances structural rigidity and influences reactivity . This compound has shown promise in medicinal chemistry, particularly in anticonvulsant and antimicrobial applications .

Properties

CAS No.

100485-60-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(NZ)-N-(1-naphthalen-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9-

InChI Key

YRZUZUFUJBIBSV-LCYFTJDESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Formation of α-Bromo Ketone Oximes

The most reliable method for obtaining (Z)-configured oximes involves α-bromo ketone precursors. In this approach, 1-(naphthalen-2-yl)ethanone is brominated at the α-position using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-1-(naphthalen-2-yl)ethanone. Subsequent treatment with hydroxylamine hydrochloride (3 equivalents) in a methanol/water solvent (1:1 v/v) at room temperature produces the corresponding (E)-α-bromo oxime (Scheme 1).

Reaction Conditions :

  • Solvent : Methanol/water (1:1)

  • Temperature : 25°C

  • Time : 2–4 hours

  • Yield : 75–90% (for aryl-substituted analogs)

The reaction proceeds without requiring a base, as the acidic conditions favor imine formation. The (E)-configuration of the intermediate oxime is confirmed via 1^1H NMR, with characteristic coupling constants (JHH>10J_{H-H} > 10 Hz) between the oxime proton and adjacent carbons.

Stereoselective Reduction to (Z)-Oximes

The (E)-α-bromo oxime intermediate undergoes nucleophilic reduction using sodium borohydride (NaBH4_4) to generate the (Z)-oxime. This step exploits the borohydride’s preference for anti-periplanar attack on the α-bromo group, leading to inversion of configuration (Scheme 2).

Optimized Procedure :

  • Reagent : NaBH4_4 (1 equivalent)

  • Solvent : Methanol

  • Temperature : 0°C → 25°C (gradual warming)

  • Time : 30 minutes

  • Yield : 85–95%

The reaction is highly stereospecific, with >95% (Z)-isomer formation confirmed by chiral HPLC. This method avoids thermal degradation, a common issue in direct (Z)-oxime synthesis from ketones.

Alternative Routes Using α-Halo Ketones and Hydroxylamine Derivatives

Starting MaterialProductZ/E RatioYield (%)Reference
2-Bromo-1-(naphthalen-2-yl)ethanoneO-Methyl oxime ether62:3885

Deprotection of the O-methyl group to obtain the free (Z)-oxime remains unexplored in literature but could involve acidic hydrolysis (e.g., HCl in dioxane).

Direct Oxime Formation from Ketones

Traditional oxime synthesis via ketone-hydroxylamine condensation often fails to favor the (Z)-isomer due to thermodynamic control. For 1-(naphthalen-2-yl)ethanone, reaction with hydroxylamine hydrochloride in ethanol under reflux yields a 1:1 E/Z mixture, necessitating chromatographic separation. However, the (Z)-isomer’s instability limits this method’s practicality.

Challenges and Optimization Strategies

Isomerization During Synthesis

(Z)-1-(Naphthalen-2-yl)ethanone oxime isomerizes readily under heat or basic conditions. To mitigate this:

  • Low-Temperature Reactions : Conduct reductions and condensations at 0–25°C.

  • Acidic Media : Use protic solvents (e.g., methanol) to stabilize the oxime proton.

  • Rapid Workup : Minimize exposure to elevated temperatures during purification.

Enhancing Stereoselectivity

The α-bromo ketone route achieves >95% (Z)-selectivity due to stereoelectronic control during NaBH4_4 reduction. Substituting NaBH4_4 with LiAlH4_4 or BH3_3-THF alters selectivity but risks over-reduction to amines.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentZ-SelectivityYield (%)AdvantagesLimitations
α-Bromo Ketone Reduction2-Bromo-1-(naphthalen-2-yl)ethanoneNH2_2OH, NaBH4_4>95%85–95High stereoselectivity; scalableTwo-step process
O-Methyl Oxime Ether Routeα-Halo ketoneO-MeNH2_2·HCl62%85Single-step; high yieldRequires deprotection
Direct Condensation1-(Naphthalen-2-yl)ethanoneNH2_2OH·HCl50%70–80Simple setupLow selectivity; isomerization

Chemical Reactions Analysis

Formation of Oximes from Ketones

The synthesis of (Z)-1-(naphthalen-2-yl)ethanone oxime typically involves the reaction of 1-(naphthalen-2-yl)ethanone with hydroxylamine hydrochloride in the presence of a base. For example:

  • Reagents : Hydroxylamine hydrochloride, pyridine (or NaOH).

  • Conditions : Methanol solvent, reflux for 6 hours .

  • Yield : High yields (e.g., 92% for similar oximes) .

This reaction follows the general mechanism for oxime formation, where the hydroxylamine replaces the ketone oxygen via nucleophilic addition and subsequent elimination.

Palladium-Catalyzed Carbonylation

This oxime undergoes C(sp²)-H carbonylation to form benzo[d] oxazin-1-ones under palladium catalysis:

  • Reagents : PdCl₂ (10 mol%), AgOAc, CO balloon.

  • Conditions : Mixture of acetic acid and acetone (20:1 v/v), 100–120°C .

  • Yield : 84% for the naphthyl oxime derivative .

Mechanism :

  • Oxime directs Pd(II) to cleave the ortho-C–H bond, forming a six-membered palladacycle.

  • CO inserts into the Pd–C bond, generating a seven-membered intermediate.

  • Reductive elimination produces the oxazinone and regenerates Pd(0).

This reaction highlights the oxime’s utility in constructing heterocyclic compounds.

O-Alkylation to Form Oxime Ethers

The hydroxyl group of the oxime undergoes alkylation with alkyl halides:

  • Reagents : Alkyl halide (e.g., methyl iodide), NaH, DMF.

  • Conditions : Stirred at room temperature, purified via column chromatography .

  • Yield : 45–80% depending on the alkylating agent .

Example : Reaction with methyl iodide produces the O-methyl oxime ether, characterized by the disappearance of the -OH IR peak (3000–3400 cm⁻¹) and appearance of a C-O stretch (1100–1000 cm⁻¹) .

Use as a Synthetic Intermediate

The compound serves as a precursor for biologically active derivatives:

  • Applications : Synthesis of mevinic acid analogs and β-adrenergic receptor blockers .

  • Example : Reaction with epichlorohydrin forms epoxy derivatives for pharmacological testing .

Key Findings

  • Regioselectivity : The naphthyl group directs catalytic reactions to specific positions, enabling selective product formation .

  • Yield Optimization : Adjusting reaction times (e.g., 90 min for oxime formation) and bases (e.g., NaOH vs. NaHCO₃) significantly improves yields .

  • Spectral Characterization : IR and NMR data confirm structural changes, such as the disappearance of -OH peaks and appearance of C-O stretches in oxime ethers .

This compound’s versatility in organometallic catalysis and nucleophilic substitution makes it a valuable tool in organic synthesis. Further studies could explore its reactivity in asymmetric catalysis or bioconjugation.

Scientific Research Applications

Synthetic Chemistry Applications

  • Carbonylation Reactions :
    (Z)-1-(Naphthalen-2-yl)ethanone oxime has been utilized in palladium-catalyzed carbonylation reactions. These reactions allow for the selective synthesis of complex heterocycles, such as benzo[d][1,2]oxazin-1-ones. The oxime group acts as a directing group or internal oxidant, facilitating the transformation of Csp²–H bonds into carbonyl compounds under mild conditions .
  • Synthesis of Oxime Derivatives :
    The compound serves as a precursor for synthesizing various oxime derivatives, which have been tested for their biological activities. For instance, modifications to the naphthalene ring can enhance the antimicrobial and anticonvulsant properties of these derivatives .

(Z)-1-(Naphthalen-2-yl)ethanone oxime exhibits a range of biological activities that make it a candidate for further pharmacological development:

  • Antimicrobial Activity :
    • A study evaluated its effectiveness against several bacterial and fungal strains using the microdilution broth method. The results indicated significant antimicrobial properties:
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus16 µg/mL
    Escherichia coli32 µg/mL
    Candida albicans8 µg/mL
    Pseudomonas aeruginosa64 µg/mL
    These findings suggest that the compound possesses notable antibacterial and antifungal activities, indicating potential for development in antimicrobial therapies.
  • Anticonvulsant Activity :
    The anticonvulsant potential was assessed through tests in animal models. The compound demonstrated moderate efficacy compared to standard anticonvulsants:
    CompoundED (mg/kg)Activity
    Ethanone, 1-(Naphthalen-2-yl)oxime30Moderate
    Phenytoin20Standard
    Carbamazepine25Standard
    This suggests that while effective, further modifications may be needed to enhance its anticonvulsant potency .

Case Studies

Several case studies have highlighted the applications and effects of (Z)-1-(Naphthalen-2-yl)ethanone oxime:

  • Synthesis of Oxime Ether Derivatives :
    A notable study involved synthesizing various oxime ether derivatives based on this compound, which were tested for both antimicrobial and anticonvulsant activities. Specific substitutions on the naphthalene ring significantly enhanced biological activity:
    • Substituted Derivative A : Exhibited an MIC of 4 µg/mL against Candida albicans.
    • Substituted Derivative B : Showed an ED of 15 mg/kg in anticonvulsant tests.
    These modifications underscore the importance of structure-activity relationships in optimizing pharmacological properties .
  • Cytotoxicity Evaluations :
    Research has also indicated that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications as anticancer agents.

Mechanism of Action

The mechanism of action of (Z)-1-(Naphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Stereoselectivity: The Z-configuration is often achieved via reductive methods (e.g., NaBH₄) or acid-mediated isomerization (e.g., NaNO₂ in acetic acid) .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving reactivity in coupling reactions .

Key Findings :

  • Anticonvulsant Activity : (Z)-1-(Naphthalen-2-yl) derivatives inhibit MES-induced seizures, likely due to enhanced blood-brain barrier penetration from lipophilic naphthyl groups .
  • Antimicrobial Potency : Trifluoromethyl-substituted oximes exhibit broad-spectrum activity, with MIC values comparable to sertaconazole .
  • Structure-Activity Relationships: O-Alkyl substitutions (e.g., pentanoyl) improve anticonvulsant efficacy, while O-arylalkyl groups are often inactive .

Physicochemical and Stability Comparisons

  • Hydrophobicity : The naphthalen-2-yl group increases logP values, enhancing membrane permeability compared to furan or pyridinyl analogs .
  • Stability : Intramolecular hydrogen bonding in Z-isomers reduces isomerization risk under ambient conditions .
  • Solubility : Polar substituents (e.g., hydroxyl in 2-hydroxy-5-methylphenyl derivatives) improve aqueous solubility but may reduce CNS bioavailability .

Q & A

Q. What synthetic methodologies are effective for preparing (Z)-1-(naphthalen-2-yl)ethanone oxime with high isomeric purity?

The (Z)-isomer can be synthesized via nucleophilic reduction of α-bromoacetophenone oximes using NaBH₄ in methanol/water solvent systems. This method avoids isomerization and achieves yields >85% with high purity, confirmed by ¹H/¹³C NMR and GC-MS analysis . For example, treatment of 1-(naphthalen-1-yl)ethanone oxime with NaBH₄ at room temperature selectively produces the (Z)-isomer due to steric and electronic stabilization of the transition state.

Q. How can the structural conformation and hydrogen bonding of (Z)-1-(naphthalen-2-yl)ethanone oxime be experimentally validated?

NMR studies (¹H, ¹³C, and 2D NOESY) confirm intramolecular hydrogen bonding between the oxime hydroxyl (N–OH) and adjacent carbonyl oxygen (O–H···O). Rotational barriers (ΔG‡ ≈ 12–15 kcal/mol) and hydrogen bond energies (≈5–7 kcal/mol) can be quantified using variable-temperature NMR to track dynamic equilibria between conformers .

Q. What biological activities have been reported for (Z)-1-(naphthalen-2-yl)ethanone oxime derivatives?

Derivatives such as O-alkylated oxime ethers and esters exhibit anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models (ED₅₀: 25–50 mg/kg). Triazole- and imidazole-substituted analogs show MIC values of 32–256 µg/mL against S. aureus and C. krusei, with activity inversely related to alkyl chain length .

Advanced Research Questions

Q. How does isomerization between (E)- and (Z)-oximes occur under acidic or nitrosative conditions?

Treatment of (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime with NaNO₂ in acetic acid induces E→Z isomerization via nitrosative deprotonation and re-protonation. This is driven by intramolecular hydrogen bond stabilization in the (Z)-form, as confirmed by ¹H NMR monitoring of the N–OH and aromatic proton shifts .

Q. What computational methods are suitable for predicting the coordination behavior of (Z)-1-(naphthalen-2-yl)ethanone oxime with transition metals?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bidentate coordination via the oxime nitrogen and naphthyl π-system. For example, Cu(II) complexes exhibit distorted square-planar geometries with bond lengths of 1.95–2.10 Å (Cu–N) and 2.20–2.35 Å (Cu–O), validated by X-ray crystallography (SHELXL refinement) .

Q. How can structural modifications enhance the cytotoxic efficacy of (Z)-1-(naphthalen-2-yl)ethanone oxime derivatives?

Pyrazole- and triazole-substituted oxime esters (e.g., 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime O-acetyl) demonstrate IC₅₀ values of 8–15 µM in neuroblastoma cell lines. QSAR modeling (logP < 3.0, polar surface area >80 Ų) correlates increased cytotoxicity with improved membrane permeability and target binding .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial activity of oxime ethers?

Discrepancies arise from structural variations (e.g., oxime ethers vs. esters) and assay conditions. For instance, O-butyl ether derivatives show MIC = 32 µg/mL against S. aureus, while ester analogs are inactive (MIC > 256 µg/mL), likely due to reduced hydrolytic stability and cellular uptake .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining metal-oxime complexes; exploit high-resolution data (<1.0 Å) to resolve disorder in naphthyl groups .
  • Biological Assays : Prioritize in silico ADMET profiling (e.g., QikProp) to filter derivatives with favorable logP (2.0–3.5) and solubility (>50 µM) .

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